N-(4-nitropiperazin-1-yl)methanimine
Description
N-(4-Nitropiperazin-1-yl)methanimine is an imine (Schiff base) compound characterized by a piperazine ring substituted with a nitro group at the 4-position and a methanimine (-CH=N-) group. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical research. Imines like this are typically synthesized via condensation reactions between amines and aldehydes/ketones under acidic or microwave-assisted conditions . The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
CAS No. |
42499-44-5 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-(4-nitropiperazin-1-yl)methanimine |
InChI |
InChI=1S/C5H10N4O2/c1-6-7-2-4-8(5-3-7)9(10)11/h1-5H2 |
InChI Key |
NRAUHHSMXPIDRT-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCN(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitropiperazin-1-yl)methanimine typically involves the reaction of piperazine with nitroalkanes under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitropiperazin-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitropiperazin-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-nitropiperazin-1-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Electronic Features
Crystallographic and Packing Behavior
- This compound : Likely adopts a twisted conformation due to steric hindrance between the nitro group and methanimine, similar to (E)-1-(4-halophenyl)-N-aryl methanimines, which exhibit dihedral angles of ~56° between aromatic planes .
- Adamantyl Derivatives : The rigid adamantyl group in (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine enforces planar imine geometry, confirmed via X-ray crystallography (bond length: C=N ~1.28 Å) .
- Piperazine-Based Imines : Weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions dominate packing, forming infinite chains and π-stacked layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
